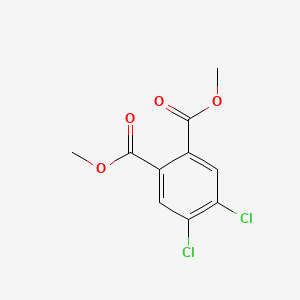

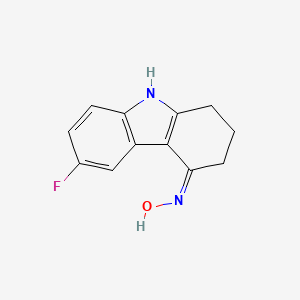

![molecular formula C18H19FN4O3 B2768171 ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate CAS No. 946253-60-7](/img/structure/B2768171.png)

ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate is a useful research compound. Its molecular formula is C18H19FN4O3 and its molecular weight is 358.373. The purity is usually 95%.

BenchChem offers high-quality ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Agents

The emergence of drug-resistant bacterial and fungal strains poses a significant challenge in medicine. Schiff bases, including derivatives of the mentioned compound, have shown promise as antimicrobial agents. Researchers have synthesized new derivatives by reacting the compound with various benzaldehydes. These derivatives were then tested for antibacterial and antifungal activity . Notably, compound RO4 demonstrated moderate antifungal activity against Candida spp., with a specific focus on C. albicans.

Antimalarial Precursor

Ethyl (4-fluorobenzoyl)acetate: , a precursor to our compound, has been used in condensation reactions with diamines. This reaction leads to the synthesis of benzimidazoles and perimidines, which hold potential as antimalarial treatments . The compound’s role as a precursor underscores its importance in drug development.

Heterocyclic Chemistry

The compound’s pyrazolo[3,4-d]pyridazin-6-yl moiety places it within the realm of heterocyclic chemistry. Pyrazolo[3,4-d]pyridines are a fascinating group of compounds with diverse tautomeric forms. Their extensive study has led to the description of over 300,000 derivatives, making them a rich area of research . Investigating the reactivity and properties of our compound within this context could yield novel insights.

Mechanistic Studies

To understand the antibacterial and antifungal activity, researchers have employed molecular docking studies. These investigations explore interactions between the compound and key enzymes such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase. By elucidating the binding modes and energetics, we gain insights into the compound’s mode of action .

Synthetic Methodology

The synthesis of our compound involves intricate steps, including the formation of the pyrazolo[3,4-d]pyridazin-6-yl ring. Investigating the reaction mechanisms, optimizing conditions, and developing efficient synthetic routes contribute to the field of synthetic organic chemistry.

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound is a new derivative of pyridazin-3(2H)-one

Mode of Action

The compound’s chemical reactivity is suggested by the low energy gap shown in the frontier molecular orbital (fmo) analysis . The electrophilicity index (ω) points towards the probable biological activity of the compound .

Result of Action

The compound is a new derivative of pyridazin-3(2H)-one with potential pharmaceutical effectiveness

Propiedades

IUPAC Name |

ethyl 2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O3/c1-4-26-15(24)10-22-18(25)17-14(16(21-22)11(2)3)9-20-23(17)13-7-5-12(19)6-8-13/h5-9,11H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVNHWXFLZPKOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]thiophene-2-carboxylate](/img/structure/B2768090.png)

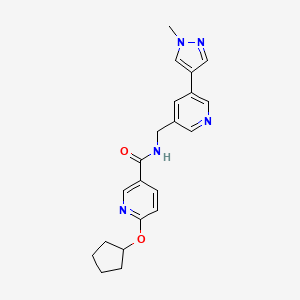

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2768096.png)

![3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2768098.png)

![N-(3,4-dimethoxyphenethyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2768100.png)

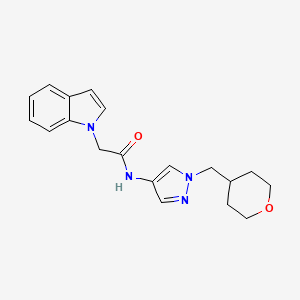

![N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2768101.png)

![(4-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2768102.png)

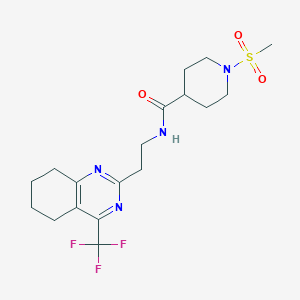

![2-morpholino-7-phenyl-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2768104.png)